molecular formula C13H24N2O4 B571873 Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate CAS No. 1251010-99-7

Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate

Cat. No.: B571873
CAS No.: 1251010-99-7
M. Wt: 272.345
InChI Key: MHCIEKBNVVEZOO-UHFFFAOYSA-N
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Description

Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate: is a synthetic organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate typically involves the reaction of tert-butyl chloroformate with a suitable diamine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired spirocyclic product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present .

Comparison with Similar Compounds

Comparison: Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in synthetic and medicinal chemistry .

Biological Activity

Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate (CAS No. 1251010-99-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13_{13}H24_{24}N2_2O4_4
  • Molecular Weight : 272.34 g/mol
  • Structure : The compound features a spirocyclic structure with two nitrogen atoms and two oxygen atoms within its framework.

Antimicrobial Properties

Research has indicated that compounds similar to tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane derivatives exhibit antimicrobial properties. These compounds often disrupt bacterial cell membranes or inhibit essential metabolic pathways. Specific studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism of action is thought to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro studies have shown that derivatives of this compound can affect cell proliferation and viability in several cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm.
  • Study on Anticancer Activity :
    • Objective : To investigate the cytotoxic effects of the compound on breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : The compound reduced cell viability by 40% at a concentration of 50 µM after 48 hours of exposure.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResult
AntimicrobialStaphylococcus aureusDisk diffusionInhibition zone: 15 mm
AntimicrobialEscherichia coliDisk diffusionInhibition zone: 12 mm
AnticancerMCF-7 (breast cancer)MTT assayViability reduced by 40% at 50 µM

Safety and Handling

The compound is classified with precautionary statements indicating potential hazards such as eye irritation and respiratory issues upon exposure. It is recommended to handle it under controlled conditions, using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

tert-butyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-17-10-13(9-15)8-14-4-6-18-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCIEKBNVVEZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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